2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid
Description
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a sulfur-containing carboxylic acid derivative with the molecular formula C₉H₁₃NO₃S and a molar mass of 227.27 g/mol. The compound features a 3-isopropylisoxazole core linked via a methylthio group to an acetic acid moiety. Isoxazole rings are known for their metabolic stability and bioisosteric properties, making this compound a candidate for pharmaceutical and agrochemical applications. The compound is synthesized with a purity of ≥95% and stored at +4°C to maintain stability .
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-propan-2-yl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6(2)9-7(3-13-10-9)4-14-5-8(11)12/h3,6H,4-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJDEULMXXMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid typically involves the reaction of 3-isopropylisoxazole with a suitable thiol reagent under specific conditions. One common synthetic route includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the isoxazole derivative . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a valuable research chemical with applications in various fields:
Mechanism of Action
The mechanism of action of 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other aromatic rings, allowing it to bind to active sites in proteins . The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the target protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a broader class of 2-([heterocyclic]thio)acetic acid derivatives , characterized by a sulfur-linked heterocyclic scaffold and an acetic acid tail. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations
Heterocyclic Core Influence: The isoxazole core in the target compound offers metabolic stability and moderate lipophilicity compared to triazinoindole (e.g., Compound 23), which enhances π-π stacking interactions in protein binding .
Substituent Effects: Aryl amines (e.g., 4-phenoxyphenyl in Compound 24) improve solubility and target affinity in drug discovery contexts . Methoxy groups (e.g., 2,4-dimethoxyphenyl in ) reduce acute toxicity predictions, suggesting safer profiles for therapeutic use .
Synthesis and Purity :
- The target compound and its analogs (e.g., Compounds 23–27) are synthesized with ≥95% purity, indicating robust synthetic protocols for sulfur-linked heterocycles .
Biological Activities: Triazinoindole derivatives () are prioritized in hit identification studies due to strong protein interactions.
Physicochemical Properties
- Lipophilicity : The 3-isopropyl group in the target compound enhances lipophilicity (logP ~2.5 estimated), comparable to triazolopyridazine analogs (logP ~2.8) but lower than trifluoromethyl-thiadiazole derivatives (logP ~3.2) .
- Acidity : The acetic acid moiety (pKa ~2.5) ensures ionization at physiological pH, critical for membrane permeability and solubility.
Biological Activity
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a heterocyclic compound characterized by its unique structure that combines an isoxazole ring with a thiol and carboxylic acid functional group. Its molecular formula is with a molecular weight of 215.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-isopropylisoxazole with thiol reagents. A common method includes using sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the isoxazole derivative. This synthetic route highlights the compound's versatility and the ease with which it can be modified for various applications.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-propan-2-yl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid |
| InChI Key | WPGJDEULMXXMNU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NOC=C1CSCC(=O)O |
| Purity | ≥97% |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring acts as a bioisostere, allowing it to bind effectively to active sites in proteins, potentially influencing biochemical pathways related to inflammation and pain management .
Pharmacological Effects
Research indicates that compounds containing isoxazole and thiol functionalities exhibit a range of pharmacological effects:
- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various microbial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Preliminary studies suggest that it could provide pain relief through central nervous system mechanisms .
Comparative Studies
Comparative studies involving similar compounds reveal that this compound exhibits enhanced lipid solubility and tissue permeability compared to other derivatives, such as 1,3,4-thiadiazoles. This property may enhance its bioavailability and therapeutic efficacy in clinical settings .
Study on Antimicrobial Activity
In a recent study, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics .
Anti-inflammatory Research
Another research effort focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of this compound resulted in a marked reduction in inflammatory markers (such as TNF-alpha and IL-6), indicating its potential utility in managing autoimmune conditions .
Q & A
Q. What are the established synthetic routes for 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid, and what are the critical reaction parameters affecting yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Thioether linkage formation : Reacting a 3-isopropylisoxazole-4-methanethiol intermediate with chloroacetic acid under alkaline conditions (equimolar NaOH/KOH) to form the thioacetic acid moiety. Temperature control (70–90°C) and solvent selection (aqueous ethanol or DMF) are critical for yield optimization .
- Isoxazole ring synthesis : Cyclization of precursors like β-diketones or nitrile oxides, with substituent positioning influenced by steric and electronic factors .
Key Parameters : - Molar ratios : Excess chloroacetic acid (1.2–1.5 equiv) improves thioether formation .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
Q. What biological screening approaches have been applied to structurally related thioacetic acid-containing compounds?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans to determine MIC values (e.g., 8–32 µg/mL for triazole-thioacetic analogs) .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or thrombin, with IC₅₀ calculations using nonlinear regression .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yield when introducing the thioether linkage in similar isoxazole derivatives?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics compared to aqueous systems .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Byproduct mitigation : Post-reaction quenching with 1M HCl minimizes disulfide formation from excess thiols .
Q. How do structural modifications at the isoxazole ring (e.g., substituent changes) influence the compound's bioactivity?
Methodological Answer:
- Electron-withdrawing groups (NO₂, CN) : Increase antimicrobial potency but may reduce solubility. For example, nitro-substituted analogs show 4x lower MIC values against E. coli .
- Steric effects : Bulky substituents (e.g., isopropyl) enhance metabolic stability but may hinder target binding .
- Comparative SAR : Use molecular docking (AutoDock Vina) to correlate substituent positioning with binding affinity to thrombin’s active site .
Q. What analytical techniques are most effective in resolving contradictory data regarding the compound's stability under physiological conditions?
Methodological Answer:
- HPLC-MS stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., hydrolyzed acetic acid moiety) over 24–72 hours .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for solid formulations) .
- NMR kinetics : Track pH-dependent hydrolysis of the thioether bond using ¹H-NMR in D₂O buffers .
Q. How can computational chemistry tools be integrated into the study of this compound's interaction with target enzymes?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model binding modes to COX-2 over 100 ns trajectories. Analyze hydrogen bonding (e.g., between acetic acid and Arg120) .
- QSAR modeling : Build 2D/3D descriptors (e.g., LogP, polar surface area) to predict IC₅₀ trends across analogs .
- Density functional theory (DFT) : Calculate electron density maps to identify reactive sites for electrophilic substitution .
Q. What are the key considerations in selecting recrystallization solvents for purification?
Methodological Answer:
- Solubility profiling : Test solvents (e.g., ethanol, acetonitrile, DMF/acetic acid) at 25°C and 60°C to identify optimal crystallization windows .
- Crystal polymorphism : Use powder XRD to confirm consistent crystal packing. Ethanol yields monoclinic crystals (P2₁/c space group), while DMF favors triclinic forms .
- Green chemistry : Prioritize ethanol/water mixtures to reduce hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
